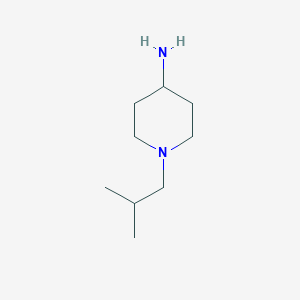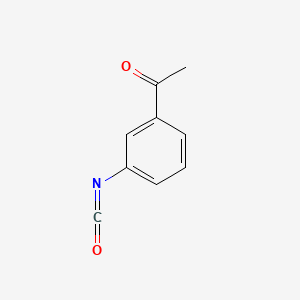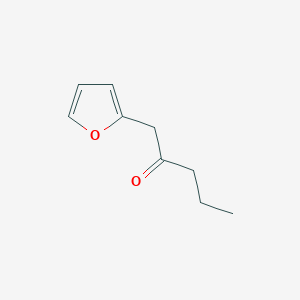![molecular formula C11H7N3O2S B1268265 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one CAS No. 156177-02-5](/img/structure/B1268265.png)
3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one” is a compound that contains a thiadiazole derivative. Thiadiazole derivatives are known to inhibit the corrosion of brass in sea water samples . The compound also contains a chromen-2-one group, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of thiadiazole derivatives can be achieved through various methods. One such method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . Another method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones .Molecular Structure Analysis
The molecular structure of “3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one” can be inferred from its name. It contains a chromen-2-one group, which is a type of heterocyclic compound, and a 5-amino-[1,3,4]thiadiazol-2-yl group .Chemical Reactions Analysis
Thiadiazole derivatives have been found to undergo various chemical reactions. For instance, they can react with hydrazonoyl halides to form various nitrogen, oxygen, sulfur, and selenium containing compounds .Applications De Recherche Scientifique
Anticancer Activity
Scientific Field
Summary of Application
1,3,4-thiadiazole derivatives have shown potential as anticancer agents . In a study, a novel series of thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety were derived and investigated for their antiproliferative potential .
Methods of Application
The molecules were synthesized from Schiff’s bases by reacting them with thioglycolic acid using a small quantity of zinc chloride as a catalyst .
Results
The cytotoxicity screening studies revealed that analogues D-1, D-6, D-15, and D-16 possessed comparable efficacy, within the IC 50 range (1 to 7 μM), when taking doxorubicin as a reference drug (IC 50 = 0.5 μM) .
Urease Inhibitory Activity
Scientific Field
Summary of Application
1,3,4-thiadiazole derivatives have been evaluated for their urease inhibitor activities .
Methods of Application
The compounds were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Results
Comparison between the urease inhibitory activity of compounds 7a–l with the IC 50 of (2.85–5.83 µM) and thiourea and hydroxyurea as standards inhibitors with the IC 50 of (22.00 and 100.00 µM, respectively) proved the high activity of the synthesized compounds against the mentioned enzyme .
Antimicrobial Activity
Scientific Field
Summary of Application
1,3,4-thiadiazole derivatives have shown potential as antimicrobial agents . They are used in the treatment of various bacterial infections.
Methods of Application
The compounds are synthesized from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Results
The synthesized compounds have shown significant antimicrobial activity against various bacterial strains .
Antifungal Activity
Scientific Field
Summary of Application
1,3,4-thiadiazole derivatives have been found to possess antifungal properties . They are used in the treatment of various fungal infections.
Results
The synthesized compounds have shown significant antifungal activity against various fungal strains .
Antipsychotic Activity
Scientific Field
Summary of Application
1,3,4-thiadiazole derivatives have shown potential as antipsychotic agents . They are used in the treatment of various psychiatric disorders.
Results
The synthesized compounds have shown significant antipsychotic activity .
Antidepressant Activity
Summary of Application
1,3,4-thiadiazole derivatives have shown potential as antidepressant agents . They are used in the treatment of various depressive disorders.
Results
The synthesized compounds have shown significant antidepressant activity .
Orientations Futures
Thiadiazole derivatives, including “3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one”, have shown potential in various therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities . Therefore, these compounds might be promising candidates for further evaluation and optimization .
Propriétés
IUPAC Name |
3-(5-amino-1,3,4-thiadiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c12-11-14-13-9(17-11)7-5-6-3-1-2-4-8(6)16-10(7)15/h1-5H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIZHKBAWQQCFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

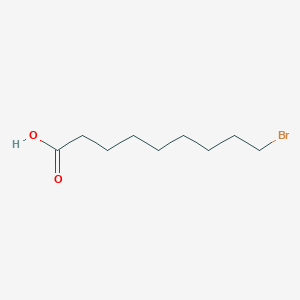
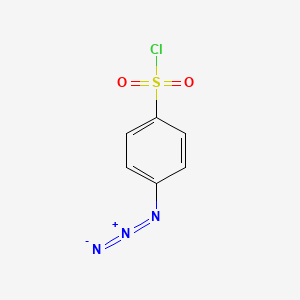
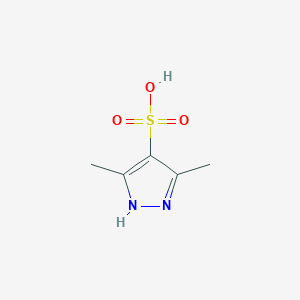
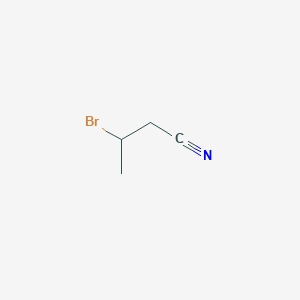
![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)

